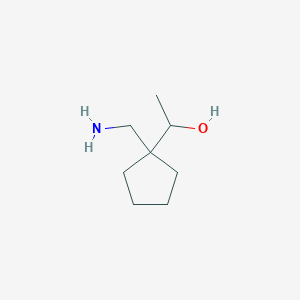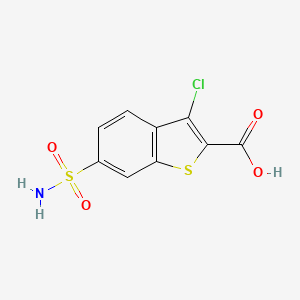
6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of benzo[b]thiophene-2-carboxylic acid followed by the introduction of the sulfamoyl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfamoylation can be carried out using sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid.
Oxidation: Formation of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic sulfone.
Reduction: Formation of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-methanol.
Aplicaciones Científicas De Investigación
3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of the sulfamoyl group can enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
- 3-chloro-6-aminobenzo[b]thiophene-2-carboxylic acid
Uniqueness
3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C9H6ClNO4S2 |
|---|---|
Peso molecular |
291.7 g/mol |
Nombre IUPAC |
3-chloro-6-sulfamoyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO4S2/c10-7-5-2-1-4(17(11,14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)(H2,11,14,15) |
Clave InChI |
YGEKFMRTNOEGTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



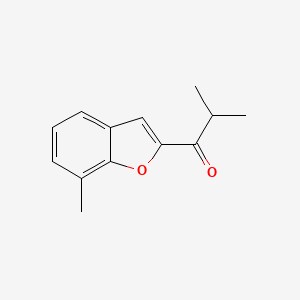


![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)
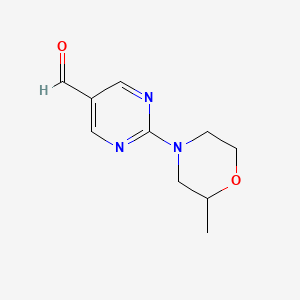
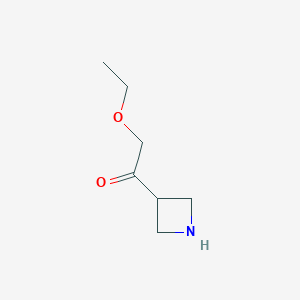
![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
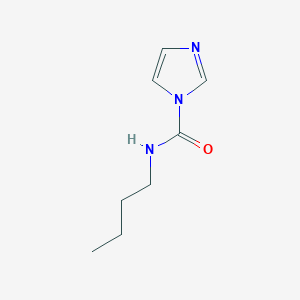

![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)

